3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one
Overview
Description
3-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one is a novel heterocyclic compound that features both oxadiazole and pyridone rings. Its unique structure makes it of great interest in various fields of scientific research and industrial applications. This article delves into the synthesis, chemical reactivity, applications, and mechanistic insights of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one generally involves the following steps:
Formation of the Oxadiazole Ring: : A common method involves the cyclization of an appropriate acylhydrazine with nitriles under acidic conditions.
Formation of the Pyridin-2(1H)-one Ring: : The pyridone ring is typically formed through the cyclization of an aminopentadienoate derivative in the presence of a strong base, such as sodium hydride.
Industrial Production Methods
In an industrial setting, the compound can be synthesized using continuous flow chemistry, which enhances reaction efficiency and yields. The scale-up involves optimized reaction conditions to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one undergoes several key types of reactions, including:
Oxidation: : Oxidative transformations typically use reagents like potassium permanganate or chromium trioxide.
Reduction: : Reductive processes can employ hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: : Commonly achieved using halogenating agents or nucleophilic reagents.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Hydrogen gas with a palladium catalyst, sodium borohydride.
Nucleophilic reagents: : Halogenating agents, Grignard reagents.
Major Products Formed
The main products formed include various substituted derivatives that expand its utility in further chemical synthesis and application.
Scientific Research Applications
Chemistry
In chemistry, it serves as a versatile intermediate for the synthesis of more complex molecules due to its reactivity and stability. It is frequently used in the design of novel compounds with potential bioactivity.
Biology
In biological research, this compound's derivatives are studied for their interactions with biological macromolecules
Medicine
The compound is investigated for its pharmacological properties, particularly in the context of drug development for neurological disorders and cancer due to its ability to interact with specific molecular targets.
Industry
Industrially, it is used in the synthesis of materials with unique properties, such as advanced polymers and corrosion inhibitors. Its heterocyclic nature also makes it a valuable additive in specialty chemicals.
Mechanism of Action
Mechanism by Which the Compound Exerts Its Effects
3-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one acts through multiple pathways depending on its specific application. In pharmacology, it typically modulates enzyme activity or receptor binding, leading to altered cellular responses.
Molecular Targets and Pathways Involved
Its molecular targets may include enzymes like kinases or proteases, and receptors such as G-protein-coupled receptors. By binding to these targets, it can influence signaling pathways involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
3-(5-(2-aminoethyl)-1,2,4-thiadiazol-3-yl)pyridin-2(1H)-one
3-(5-(2-aminoethyl)-1,3,4-oxadiazol-2-yl)pyridin-2(1H)-one
2-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)quinolin-4(1H)-one
Highlighting Its Uniqueness
What sets 3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one apart from its analogs is its unique combination of the oxadiazole and pyridone rings, which confer distinctive chemical reactivity and biological activity. This duality enables it to engage in a broader spectrum of chemical and biological interactions, making it a more versatile candidate for research and industrial applications.
Properties
IUPAC Name |
3-[5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl]-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c10-4-3-7-12-8(13-15-7)6-2-1-5-11-9(6)14/h1-2,5H,3-4,10H2,(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNUFQZNJGBQCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C2=NOC(=N2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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